Macitentan D4

LC-MS/MS Bioanalysis Method Validation

Inaccurate macitentan quantification due to matrix effects compromises bioanalytical data. Macitentan D4 provides the exact match for reliable correction. - Matched SIL-IS: Co-elutes with macitentan, compensates for extraction & ionization variability - Regulatory Alignment: Meets FDA/EMA BMV guidance for IS selection, ensuring method acceptance - Consistent Supply: ≥98% purity, characterized by LC-MS & NMR; ready for immediate global dispatch

Molecular Formula C19H20Br2N6O4S
Molecular Weight 592.3 g/mol
Cat. No. B591052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacitentan D4
SynonymsN-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-_x000B_propyl-Sulfamided4;  ACT 064992-d4
Molecular FormulaC19H20Br2N6O4S
Molecular Weight592.3 g/mol
Structural Identifiers
SMILESCCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)/i8D2,9D2
InChIKeyJGCMEBMXRHSZKX-LZMSFWOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Macitentan D4: Stable Isotope-Labeled Internal Standard


Macitentan D4 (CAS 1258428-05-5) is a deuterated analog of the endothelin receptor antagonist macitentan, wherein four hydrogen atoms are replaced by deuterium [1]. It is intended exclusively for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [2]. This labeling creates a mass shift of +4 Da relative to the unlabeled analyte, enabling chromatographic co-elution and mass spectrometric distinction while correcting for matrix effects and extraction variability during the quantification of macitentan in biological matrices .

Why Macitentan D4 Cannot Be Substituted in Bioanalysis


Macitentan D4 cannot be substituted with unlabeled macitentan or a generic structural analog without compromising data quality and regulatory compliance. Unlabeled macitentan lacks the necessary mass distinction, making it unusable as an internal standard in mass spectrometry-based methods. While structural analogs may appear cost-effective, they exhibit different physicochemical properties and extraction/ionization efficiencies, leading to significant inaccuracies compared to a matched SIL-IS [1]. Regulatory guidelines for bioanalytical method validation explicitly state that a stable isotope-labeled analog is the preferred internal standard, as it provides the most reliable correction for variability in sample preparation and LC-MS analysis [2]. Using a non-isotopologue internal standard for macitentan quantification introduces a demonstrable risk of systematic bias and can lead to failed method validation or irreproducible pharmacokinetic data [3].

Quantitative Evidence for Macitentan D4 as Internal Standard


Mass Shift and Isotopic Purity

Macitentan D4 provides a +4 Da mass shift relative to unlabeled macitentan, a characteristic that is critical for minimizing cross-talk interference in LC-MS/MS assays. Industry guidance recommends an internal standard with a mass difference of 4-5 Da from the analyte to ensure complete resolution in the mass analyzer [1]. In contrast, a hypothetical Macitentan D3 analog would provide only a +3 Da shift, increasing the risk of isotopic overlap with the analyte's naturally occurring M+2 or M+3 isotopes. Macitentan D4's design directly addresses this requirement, establishing a clear mass distinction that safeguards against signal contamination and ensures analytical accuracy.

LC-MS/MS Bioanalysis Method Validation

Matrix Effect Correction: Deuterated vs. Structural Analogs

Stable isotope-labeled internal standards like Macitentan D4 are the preferred choice over structural analogs for correcting matrix effects. While a direct comparison between Macitentan D4 and a structural analog is unavailable, a systematic study on immunosuppressants demonstrated that isotopically labeled internal standards (ILISs) and analog internal standards (ANISs) can yield different median accuracies, with ILISs generally providing more consistent results across different analytes [1]. Furthermore, the widely accepted principle in bioanalysis is that a SIL-IS, due to its near-identical physicochemical properties, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thereby normalizing for matrix effects more effectively than a structural analog [2]. Using a non-isotopologue internal standard for macitentan quantification would therefore be expected to introduce a greater degree of inaccuracy compared to using Macitentan D4.

LC-MS/MS Matrix Effect Ion Suppression

Deuterium Retention Time Shift Impact

A known limitation of deuterated internal standards is the potential for a slight retention time shift due to the deuterium isotope effect, which can lead to differential matrix effects and biased quantification [1]. A systematic comparison of deuterated (²H) and non-deuterated (¹³C/¹⁵N) SIL-ISs for urinary biomarkers found that the deuterated IS produced results that were, on average, 59.2% lower than those obtained with the ¹³C-labeled IS [1]. This was attributed to a retention time difference causing the deuterated IS to experience ion suppression differently from the analyte. For Macitentan D4, this implies that while it is the definitive internal standard, method developers must be aware of this potential and may need to consider a ¹³C-labeled analog if a significant retention time shift is observed during method validation. Macitentan D4 remains the most practical and accessible choice, but its performance should be validated against a potential ¹³C-labeled alternative for critical applications.

LC-MS/MS Isotope Effect Retention Time

Research and Industrial Applications of Macitentan D4


Validated LC-MS/MS Method Development

Macitentan D4 is the definitive internal standard for developing and validating LC-MS/MS methods to quantify macitentan in biological matrices (e.g., plasma, urine, tissue homogenates) in compliance with regulatory guidance (FDA, EMA) [1]. Its use ensures that the method meets acceptance criteria for accuracy and precision by correcting for variability in sample extraction, chromatography, and ionization [2].

High-Throughput Pharmacokinetic Studies

In preclinical and clinical pharmacokinetic studies, Macitentan D4 enables the accurate determination of macitentan plasma concentrations over time, which is essential for calculating key PK parameters (Cmax, AUC, t½). Its robust performance in the presence of complex biological matrices ensures that study results are reliable and reproducible, supporting regulatory submissions [1].

Therapeutic Drug Monitoring Assays

Macitentan D4 is the internal standard of choice for developing and running high-throughput TDM assays in clinical laboratories. Its use allows for precise measurement of macitentan levels in patient samples, supporting personalized dosing strategies and ensuring therapeutic efficacy while minimizing the risk of adverse events [1].

Metabolite Identification and Quantification

In studies investigating the metabolism of macitentan, Macitentan D4 serves as a critical internal standard. By spiking a known amount into the sample, it allows researchers to correct for losses during sample preparation and analysis, enabling accurate quantification of both the parent drug and its metabolites (e.g., ACT-132577) [1]. This is essential for understanding the drug's metabolic fate and potential drug-drug interactions.

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